methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride
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Overview
Description
Methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride is a chemical compound with a complex structure that includes a methylamino group, a phenyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. The resulting ester is then reacted with methylamine to introduce the methylamino group. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups under controlled conditions, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-(methylamino)-4-phenylbutanoate: The non-hydrochloride form of the compound.
Methyl (3S)-3-(amino)-4-phenylbutanoate: Lacks the methyl group on the amino moiety.
Ethyl (3S)-3-(methylamino)-4-phenylbutanoate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (3S)-3-(methylamino)-4-phenylbutanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications .
Properties
CAS No. |
2728725-45-7 |
---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
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